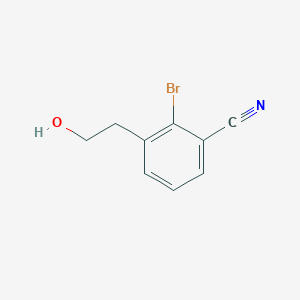

2-Bromo-3-(2-hydroxyethyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

2-bromo-3-(2-hydroxyethyl)benzonitrile |

InChI |

InChI=1S/C9H8BrNO/c10-9-7(4-5-12)2-1-3-8(9)6-11/h1-3,12H,4-5H2 |

InChI Key |

NMPQIINUIDOHGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Br)CCO |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-3-(2-hydroxyethyl)benzonitrile chemical structure and properties

An In-Depth Technical Guide to 2-Bromo-3-(2-hydroxyethyl)benzonitrile: Structure, Synthesis, and Applications in Medicinal Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery

2-Bromo-3-(2-hydroxyethyl)benzonitrile is a trifunctional aromatic compound possessing a unique combination of reactive sites: an aryl bromide, a nitrile group, and a primary alcohol. This specific arrangement of functional groups makes it a highly valuable, albeit specialized, chemical intermediate for medicinal chemists and drug development professionals. Its structure is primed for sequential, regioselective modifications, allowing for the efficient construction of complex molecular architectures.

The aryl bromide is an ideal handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The nitrile group, a common pharmacophore in modern pharmaceuticals, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or carboxylic acids.[1][2] Finally, the flexible hydroxyethyl side chain provides a vector for further derivatization, enabling modulation of physicochemical properties such as solubility and providing an attachment point for linkers or other pharmacophoric elements.

This guide, designed for researchers and scientists, provides a comprehensive overview of 2-Bromo-3-(2-hydroxyethyl)benzonitrile. As specific experimental data for this compound is not widely published, this document leverages established, robust synthetic methodologies and data from structurally analogous compounds to present a field-proven framework for its synthesis, characterization, and strategic application in drug discovery programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application. This section details the structural and physical characteristics of 2-Bromo-3-(2-hydroxyethyl)benzonitrile.

Structure and Nomenclature

-

IUPAC Name: 2-Bromo-3-(2-hydroxyethyl)benzonitrile

-

Synonyms: 3-(2-Hydroxyethyl)-2-bromobenzonitrile

-

CAS Number: As a specialized intermediate, a unique CAS number is not broadly indexed. Researchers should track this compound by its IUPAC name and chemical structure.

-

Chemical Structure:

(A representative image would be placed here in a full document)

Physicochemical Properties (Estimated)

The following properties are estimated based on the compound's structure and data from analogous molecules such as 2-bromobenzonitrile and other substituted benzonitriles.[3] These values serve as a practical guide for experimental planning.

| Property | Estimated Value | Justification / Reference Analog |

| Molecular Formula | C₉H₈BrNO | From structure |

| Molecular Weight | 226.07 g/mol | From formula |

| Appearance | White to off-white solid or viscous oil | Typical for similar substituted benzonitriles |

| Melting Point | 60-75 °C | Increased from 2-bromobenzonitrile (53-57 °C) due to H-bonding |

| Boiling Point | > 300 °C (decomposes) | Significantly higher than 2-bromobenzonitrile due to the alcohol group |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water | Polar functional groups enhance solubility in polar organic solvents |

| pKa (Alcohol) | ~15-16 | Typical for a primary aliphatic alcohol |

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

The retrosynthetic strategy identifies the key bond disconnection that simplifies the target molecule into readily available starting materials. Here, the C-C bond of the ethyl chain is the logical point for disconnection, tracing the target back to an aldehyde precursor.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This two-step protocol is designed to be self-validating, with the successful isolation and characterization of the intermediate epoxide confirming the efficacy of the first step before proceeding.

Step 1: Synthesis of 2-(2-bromo-3-cyanophenyl)oxirane

-

Causality: The Corey-Chaykovsky reaction is selected for its high efficiency in converting aldehydes to epoxides. Trimethylsulfoxonium iodide is used to generate the necessary ylide in situ with a strong base like sodium hydride. The polar aprotic solvent, DMSO, is ideal for stabilizing the ylide and facilitating the reaction.

-

Methodology:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add trimethylsulfoxonium iodide (1.2 eq.) and anhydrous DMSO.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.15 eq.) portion-wise at room temperature. Caution: Hydrogen gas is evolved.

-

Stir the resulting milky white suspension for 45-60 minutes until gas evolution ceases, indicating complete formation of the ylide.

-

Dissolve 2-bromo-3-formylbenzonitrile (1.0 eq.) in anhydrous DMSO and add it dropwise to the ylide suspension.

-

Allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting aldehyde.

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield the intermediate epoxide.

-

Step 2: Synthesis of 2-Bromo-3-(2-hydroxyethyl)benzonitrile

-

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its ability to regioselectively open the epoxide ring. The hydride will attack the less sterically hindered terminal carbon of the epoxide, yielding the desired primary alcohol upon acidic workup.

-

Methodology:

-

To a dry, three-necked round-bottom flask under an inert atmosphere, add lithium aluminum hydride (1.5 eq.) and suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the epoxide intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

-

Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-Bromo-3-(2-hydroxyethyl)benzonitrile.

-

Characterization

Confirmation of the final product's identity and purity is critical. The following spectroscopic signatures would be expected:

-

¹H NMR: Appearance of two characteristic triplets in the aliphatic region (approx. 3.0-4.0 ppm) corresponding to the -CH₂-CH₂- protons, a broad singlet for the -OH proton, and distinct aromatic signals.

-

¹³C NMR: Signals for the two aliphatic carbons, aromatic carbons, and the nitrile carbon (typically ~115-120 ppm).

-

IR Spectroscopy: A sharp peak around 2220-2230 cm⁻¹ for the C≡N stretch and a broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass, showing the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-3-(2-hydroxyethyl)benzonitrile stems from the orthogonal reactivity of its three functional groups. This allows for a modular and strategic approach to building complex lead compounds.

Reactivity Profile

The molecule can be selectively functionalized at three distinct positions, enabling diverse synthetic transformations.

Caption: Key reaction pathways available for the target molecule.

-

Aryl Bromide: This site is the primary locus for building molecular complexity. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings to form new C-C bonds with boronic acids, organostannanes, or organozincs, respectively. Buchwald-Hartwig amination allows for the introduction of amines, and related couplings can form ethers.

-

Nitrile Group: The nitrile is relatively stable to many reaction conditions used to modify the aryl bromide. It can be reduced to a primary amine (a key basic center for drug-receptor interactions) or hydrolyzed to a carboxylic acid (an acidic center or precursor to amides).

-

Primary Alcohol: The hydroxyethyl group offers a point for fine-tuning properties. It can be esterified to create prodrugs, oxidized to an aldehyde or carboxylic acid for further elaboration, or converted to an ether to modulate lipophilicity.

Role as a Pharmaceutical Intermediate

Substituted benzonitriles are prevalent in modern medicine. The nitrile group is recognized for its ability to form strong hydrogen bonds with receptor backbones and can serve as a bioisosteric replacement for a carbonyl or hydroxyl group.[1]

Given its structure, 2-Bromo-3-(2-hydroxyethyl)benzonitrile is an excellent starting point for the synthesis of inhibitors targeting enzymes with complex active sites. For example, in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a common strategy involves building fused heterocyclic systems onto a substituted benzene ring. This scaffold provides the necessary vectors to construct such systems, with the aryl bromide enabling the initial cyclization or core-building reaction and the hydroxyethyl/nitrile groups positioned to interact with specific pockets of the enzyme active site.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from structurally related brominated benzonitriles. The compound should be handled with appropriate caution by trained personnel.

-

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear a properly fitted laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Conclusion

2-Bromo-3-(2-hydroxyethyl)benzonitrile represents a potent and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a highly controlled, stepwise elaboration into complex and novel chemical entities. By leveraging well-established synthetic transformations, researchers can efficiently utilize this scaffold to construct libraries of compounds for screening and to develop targeted therapeutics. This guide provides the foundational knowledge and practical protocols necessary for scientists in drug development to confidently synthesize, characterize, and strategically deploy this valuable intermediate in their research endeavors.

References

-

Organic Syntheses Procedure. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzonitrile, 2-amino-3-bromo-5-(2-(tert-butylamino)-1-hydroxyethyl)-. Retrieved from [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wired Chemist. (n.d.). Benzonitrile Proton Full Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Organometallic Reagents. Retrieved from [Link]

-

MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1017. Retrieved from [Link]

-

Saskia, O. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Tutor. (2019, August 9). 10.04 General Reactivity of Organometallics. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2026). 3.1: Reactions of Organometallic Compounds. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Retrieved from [Link]

Sources

Solubility of 2-Bromo-3-(2-hydroxyethyl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-3-(2-hydroxyethyl)benzonitrile in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-3-(2-hydroxyethyl)benzonitrile, a substituted aromatic compound with functional groups that present unique and complex solvation behaviors. In the absence of extensive published experimental data for this specific molecule, this paper establishes a robust theoretical framework to predict its solubility based on first principles of molecular structure and intermolecular forces. We supplement this predictive analysis with a detailed, field-proven experimental protocol for accurately determining thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Strategic Importance of Solubility Profiling

2-Bromo-3-(2-hydroxyethyl)benzonitrile is a molecule of interest in synthetic chemistry, potentially serving as a building block for more complex pharmaceutical or materials science targets. Its utility in these pathways is fundamentally governed by its ability to dissolve in various reaction media and purification solvents. A thorough understanding of its solubility profile is not merely academic; it is a prerequisite for efficient process development, enabling rational solvent selection for:

-

Homogeneous Reaction Conditions: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for isolating the compound with high purity.

-

Formulation and Delivery: For drug development professionals, solubility is a cornerstone of bioavailability and the design of effective delivery systems.[1]

This guide addresses the solubility of this compound by first deconstructing its molecular architecture to predict its behavior and then providing a rigorous methodology for its empirical validation.

Theoretical Framework: A Molecule of Competing Influences

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," a concept quantified by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] 2-Bromo-3-(2-hydroxyethyl)benzonitrile contains several distinct functional groups, each contributing differently to its overall polarity and hydrogen bonding capacity.

-

Benzene Ring: The core aromatic ring is nonpolar and contributes to hydrophobic character, favoring interactions with other aromatic or nonpolar solvents through π-stacking and dispersion forces.

-

Nitrile Group (-C≡N): This group is strongly polar and a potent hydrogen bond acceptor. Its presence increases the molecule's dipole moment and affinity for polar solvents.[3][4]

-

Bromo Group (-Br): The bromine atom is electronegative, adding to the molecule's polarity. However, its overall effect often increases the molecular weight and hydrophobicity, which can reduce solubility in polar solvents like water.[5]

-

Hydroxyethyl Group (-CH₂CH₂OH): This is the most significant contributor to polarity and protic interactions. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents like alcohols and water.[6][7]

The interplay of the hydrophobic bromobenzonitrile core with the hydrophilic hydroxyethyl side chain suggests a nuanced solubility profile, where the compound is unlikely to be soluble at either extreme of the polarity spectrum.

A more sophisticated model for predicting solubility is the Hansen Solubility Parameters (HSP) framework.[8][9] This model separates the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solute will have high solubility in a solvent when their respective Hansen parameters are closely matched.[10][11] While the specific HSP values for the target molecule are unknown, we can infer that it possesses significant δp and δh components due to the nitrile and hydroxyl groups, respectively.

Caption: Intermolecular forces of the target molecule and their affinity for solvent classes.

Predicted Solubility Profile

Based on the theoretical analysis of the molecule's functional groups, the following table summarizes the predicted qualitative solubility in a range of common laboratory solvents. These predictions serve as an informed starting point for experimental verification.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Low / Sparingly Soluble | The hydroxyethyl group promotes solubility, but the large, hydrophobic brominated aromatic core is expected to dominate, limiting aqueous solubility.[5][12] |

| Methanol | High | Excellent solvent. Can act as both a hydrogen bond donor and acceptor, readily solvating the hydroxyethyl group, while its alkyl portion interacts favorably with the molecule's core. | |

| Ethanol | High | Similar to methanol, ethanol is an excellent hydrogen bond donor/acceptor. Its slightly larger alkyl chain may further improve interaction with the benzonitrile core. | |

| Polar Aprotic | Acetone | Moderate to High | The strong dipole of acetone interacts well with the polar nitrile group. It can accept a hydrogen bond from the hydroxyl group, but cannot donate one. |

| Acetonitrile (ACN) | Moderate | As a polar nitrile, it shares structural similarity with the solute's functional group. It is a good solvent for polar compounds but lacks hydrogen bond donating ability. | |

| Ethyl Acetate (EtOAc) | Moderate | Possesses a moderate dipole and can accept a hydrogen bond. Its ester functionality provides a balance of polar and nonpolar character. | |

| Dichloromethane (DCM) | Moderate | A polar aprotic solvent capable of dissolving a wide range of organic compounds. It will interact with the molecule's dipole moments but not via hydrogen bonding. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent with a strong dipole moment, excellent for solvating polar functional groups and can accept hydrogen bonds. | |

| Nonpolar | Toluene | Low | The aromatic character of toluene will have favorable π-stacking interactions with the benzene ring, but it will poorly solvate the highly polar hydroxyethyl and nitrile groups. |

| Hexane | Insoluble | As a nonpolar alkane, hexane has only weak dispersion forces and will be a very poor solvent for this multifunctional, polar molecule.[2] |

Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a rigorous, self-validating experimental workflow is essential. The following protocol describes the "shake-flask" method, a gold standard for determining thermodynamic equilibrium solubility.[1]

Materials and Equipment

-

2-Bromo-3-(2-hydroxyethyl)benzonitrile (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (± 0.1 mg)

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound in a highly soluble solvent (e.g., methanol) at a precisely known concentration.

-

Perform serial dilutions to create a series of standards (e.g., 5-6 points) spanning the expected concentration range.

-

Analyze each standard by HPLC or UV-Vis to generate a calibration curve of response (e.g., peak area) versus concentration. This is a critical self-validating step; a linear curve (R² > 0.995) confirms the reliability of the analytical method.

-

-

Sample Preparation and Equilibration:

-

To a series of vials, add a pre-weighed amount of the test solvent (e.g., 2 mL).

-

Add an excess of solid 2-Bromo-3-(2-hydroxyethyl)benzonitrile to each vial. "Excess" is key; undissolved solid must be visible to ensure the solution is saturated. A starting point is 10-20 mg of solid.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Causality Check: Agitate for a sufficient period (24-48 hours) to ensure the system reaches thermodynamic equilibrium. Shorter times may yield lower, kinetically-limited solubility values.

-

-

Phase Separation and Sampling:

-

After equilibration, visually confirm the presence of excess solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid. This step is crucial to avoid transferring solid particles, which would artificially inflate the measured solubility.[13]

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. For volatile solvents, this should be done quickly to minimize evaporation.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This provides a second, robust measure to ensure the sample is free of particulates.

-

-

Analysis and Calculation:

-

Precisely dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis).

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the test solvent. Report the result in standard units (e.g., mg/mL or mM) at the specified temperature.

-

Conclusion

References

-

ResearchGate. Calculated Hansen Solubility Parameters for Some Common Solvents and... | Download Table. [Online] Available at: [Link]

-

Hansen Solubility. HSP for Beginners. [Online] Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Online] Available at: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

-

SlideShare. solubility experimental methods.pptx. [Online] Available at: [Link]

-

University of Rochester, Department of Chemistry. Solvent: benzonitrile. [Online] Available at: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Online] Available at: [Link]

-

Wikipedia. Hansen solubility parameter. [Online] Available at: [Link]

-

Chem-Supply. BENZONITRILE. [Online] Available at: [Link]

-

PubChem. 2-Bromo-3-hydroxybenzonitrile. [Online] Available at: [Link]

-

Solubility of Things. Solubility of Benzonitrile. [Online] Available at: [Link]

-

Kiper, R.A. Properties of substance: benzonitrile. [Online] Available at: [Link]

- Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 43(14), 2714–2723.

-

Ataman Kimya. BENZONITRILE. [Online] Available at: [Link]

-

ResearchGate. Impact of hydroxyethyl headgroup on long-chain quaternary ammonium cationic surfactants.... [Online] Available at: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Online] Available at: [Link]

-

Zarlish Polychemicals Private Limited. 2 -BROMO BENZONITRILE Exporter, Supplier from Palghar. [Online] Available at: [Link]

- Konczol, Á., & Dargó, G. (2018). Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models. Drug Discovery Today: Technologies, 27, 3-10.

-

PubChem. Benzonitrile, 2-amino-3-bromo-5-(2-(tert-butylamino)-1-hydroxyethyl)-. [Online] Available at: [Link]

- Ferreira, L. G., et al. (2022). In Silico Pharmacological Prediction of Substituted Aminonitriles. Molecules, 27(15), 4983.

- O’Brien, C. T., et al. (2021). Control of the aqueous solubility of cellulose by hydroxyl group substitution and its effect on processing. Cellulose, 28(1), 131-147.

Sources

- 1. Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Sixty Solvents [chem.rochester.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. specialchem.com [specialchem.com]

- 11. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 12. 2 -BROMO BENZONITRILE Exporter, Supplier from Palghar [zarlishpolychemicals.co.in]

- 13. solubility experimental methods.pptx [slideshare.net]

Methodological & Application

A Robust Protocol for the Intramolecular Cyclization of 2-Bromo-3-(2-hydroxyethyl)benzonitrile

An Application Note for the Synthesis of 4-cyano-2,3-dihydrobenzofuran

Abstract

This application note provides a comprehensive guide for the synthesis of 4-cyano-2,3-dihydrobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol details a robust and efficient base-mediated intramolecular O-arylation of 2-Bromo-3-(2-hydroxyethyl)benzonitrile. We delve into the mechanistic underpinnings of this cyclization, offer a detailed, step-by-step experimental procedure, and provide essential safety protocols, particularly concerning the use of sodium hydride. This guide is designed for researchers in organic synthesis and drug development, offering insights into reaction optimization, product purification, and characterization, thereby ensuring a reproducible and reliable synthetic method.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure found in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its unique structural and electronic properties make it an ideal framework for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as key building blocks in modern drug discovery programs.[2] The synthesis of functionalized dihydrobenzofurans, such as the 4-cyano derivative, is therefore of significant interest for creating libraries of compounds for biological screening. This protocol offers a clear and efficient pathway to this important intermediate.

Reaction Principle and Mechanism

The synthesis of 4-cyano-2,3-dihydrobenzofuran from 2-Bromo-3-(2-hydroxyethyl)benzonitrile is achieved through a base-mediated intramolecular O-arylation. This reaction is a variant of the classic Williamson ether synthesis, where the nucleophile and the electrophile are present in the same molecule.

Causality of Reagent Selection:

-

The Base: A strong, non-nucleophilic base is essential for the quantitative deprotonation of the primary alcohol to form a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice for this transformation.[3] As an ionic hydride, it irreversibly deprotonates the alcohol, generating hydrogen gas as the only byproduct, which is easily removed from the reaction medium. The resulting sodium alkoxide is a highly reactive nucleophile.

-

The Solvent: Anhydrous tetrahydrofuran (THF) is selected as the reaction solvent. It is a polar aprotic solvent that can solvate the sodium cation of the intermediate alkoxide, but it does not participate in the reaction. Crucially, THF is a safer alternative to solvents like DMSO or DMF when used with sodium hydride, as these combinations can lead to dangerous exothermic decomposition and runaway reactions.[4][5][6]

The Mechanism: The reaction proceeds in two key steps, as illustrated in the diagram below:

-

Deprotonation: Sodium hydride abstracts the acidic proton from the hydroxyl group of 2-Bromo-3-(2-hydroxyethyl)benzonitrile ( 1 ), forming a sodium alkoxide intermediate ( 2 ) and hydrogen gas.

-

Intramolecular SNAr Cyclization: The newly formed alkoxide acts as a potent nucleophile, attacking the adjacent aromatic carbon atom bearing the bromine atom. This intramolecular nucleophilic aromatic substitution (SNAr) is sterically and entropically favored, leading to the formation of the five-membered dihydrofuran ring and displacing the bromide ion to yield the final product, 4-cyano-2,3-dihydrobenzofuran ( 3 ).

Caption: Reaction mechanism for the base-mediated intramolecular cyclization.

Materials and Safety

Equipment and Reagents

| Item | Details/Grade |

| Starting Material | 2-Bromo-3-(2-hydroxyethyl)benzonitrile |

| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Quenching Agent | Saturated aqueous Ammonium Chloride (NH₄Cl) solution |

| Extraction Solvent | Ethyl Acetate (EtOAc) |

| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) |

| Purification | Silica Gel for column chromatography |

| Glassware | Round-bottom flask, condenser, dropping funnel |

| Atmosphere Control | Nitrogen or Argon gas line, balloons |

| Heating/Stirring | Magnetic stir plate with heating mantle |

Critical Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety procedures is mandatory.

-

2-Bromo-3-(2-hydroxyethyl)benzonitrile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Sodium Hydride (NaH): NaH is a highly flammable and reactive solid.[8] It reacts violently with water and moisture to produce flammable hydrogen gas.[3][8] The 60% dispersion in mineral oil is safer to handle but requires care.

-

Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF from a freshly opened bottle or that has been tested and stabilized.

-

General Handling: Conduct the entire experiment in a certified chemical fume hood. Ensure an appropriate fire extinguisher (Class D for reactive metals) and a safety shower/eyewash station are readily accessible.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-cyano-2,3-dihydrobenzofuran on a 5 mmol scale.

Caption: High-level experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup:

-

Take a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

-

Addition of Reactants:

-

To the flask, add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (5 mmol, 1.13 g).

-

Add 25 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

-

-

Addition of Base:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Carefully weigh sodium hydride (60% dispersion in oil, 6 mmol, 240 mg, 1.2 equiv) and add it to the reaction mixture in small portions over 10-15 minutes.

-

Observation: Effervescence (hydrogen gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

-

Cyclization Reaction:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Once at room temperature, heat the mixture to reflux (approximately 66 °C for THF) using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

-

Reaction Workup and Extraction:

-

Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.

-

CAREFULLY quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Caution: Vigorous gas evolution may occur initially.

-

Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate (EtOAc) and 20 mL of water.

-

Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 25 mL).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-cyano-2,3-dihydrobenzofuran as a pure solid.

-

Product Characterization

The identity and purity of the synthesized 4-cyano-2,3-dihydrobenzofuran should be confirmed by standard analytical techniques.[9][10]

| Analysis | Expected Results for 4-cyano-2,3-dihydrobenzofuran (C₉H₇NO) |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.2 (m, 3H, Ar-H), 4.7 (t, 2H, -O-CH₂-), 3.3 (t, 2H, -Ar-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (Ar-C-O), 134-120 (Ar-C), 118 (CN), 105 (Ar-C-CN), 72 (-O-CH₂-), 29 (-Ar-CH₂-) |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₉H₈NO: 146.0606; Found: 146.060x |

| IR (neat, cm⁻¹) | ~2225 (C≡N stretch), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch) |

Note: Exact NMR shifts may vary slightly depending on the solvent and instrument.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient base. 2. Wet reagents/solvent. 3. Insufficient reaction time/temperature. | 1. Add an additional portion of NaH. 2. Ensure all reagents and glassware are scrupulously dry. Use fresh anhydrous solvent. 3. Increase reflux time and re-check by TLC. |

| Low Yield | 1. Inefficient quenching/workup. 2. Product loss during chromatography. 3. Formation of side products. | 1. Ensure thorough extraction from the aqueous phase. 2. Use a finer silica gel and optimize the eluent system. 3. Consider alternative bases (e.g., K₂CO₃ with a copper or palladium catalyst, though this is a different protocol).[1][11] |

| Difficulty in Purification | Presence of mineral oil from NaH dispersion. | Before chromatography, attempt to remove the bulk of the mineral oil by washing the crude product with hexane and decanting the solvent. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-cyano-2,3-dihydrobenzofuran via a base-mediated intramolecular cyclization. By carefully explaining the reaction mechanism, emphasizing critical safety precautions, and offering a step-by-step guide, this document serves as a valuable resource for researchers. The successful synthesis of this key intermediate opens avenues for further functionalization and exploration in the fields of medicinal chemistry and drug discovery.

References

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

-

Report highlights safety concerns about NaH. Chemical & Engineering News. Available at: [Link]

-

Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Royal Society of Chemistry. Available at: [Link]

-

Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Royal Society of Chemistry. Available at: [Link]

-

Sodium hydride - Wikipedia. Wikipedia. Available at: [Link]

-

Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications. Available at: [Link]

-

Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Available at: [Link]

-

Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). YouTube. Available at: [Link]

-

Sodium Hydride Hazard Summary. New Jersey Department of Health. Available at: [Link]

-

Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Royal Society of Chemistry. Available at: [Link]

-

2-Bromo-3-hydroxybenzonitrile. PubChem. Available at: [Link]

-

Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans. Caltech Authors. Available at: [Link]

-

Safety Data Sheet - Generic. Chemstream. Available at: [Link]

-

Dibenzofuran Synthesis: Decarbonylative Intramolecular C−H Arylation of Aromatic Esters. Wiley Online Library. Available at: [Link]

-

Copper Catalyzed Cascade Synthesis of 2-Aryl-3-cyanobenzofuran and Dibenzo[b,f]oxepine-10-carbonitrile Derivatives. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). ACS Publications. Available at: [Link]

-

Dibenzofuran Synthesis: Decarbonylative Intramolecular C−H Arylation of Aromatic Esters. Semantic Scholar. Available at: [Link]

- Process for the preparation of a cyano-isobenzofuran. Google Patents.

-

Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. Available at: [Link]

-

Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.

-

Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. Available at: [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. Available at: [Link]

-

Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium hydride - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nj.gov [nj.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-(2-hydroxyethyl)benzonitrile

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-(2-hydroxyethyl)benzonitrile (CAS: 1242255-68-4). This substrate presents a unique "1,2,3-substitution" challenge where the reactive aryl bromide is sterically crowded by an ortho-nitrile group and a meta-hydroxyethyl chain.

While the electron-deficient nature of the benzonitrile ring facilitates oxidative addition, the steric bulk significantly hampers the transmetallation step. Furthermore, the presence of a free primary alcohol and a hydrolysis-sensitive nitrile group requires a careful balance of basicity and temperature. This guide provides two validated protocols: a Robust Method for standard boronic acids and a High-Performance Method for sterically demanding coupling partners.

Substrate Analysis & Mechanistic Challenges

The "Ortho-Effect" and Catalyst Poisoning

The target molecule features a bromine atom flanked by a nitrile group.

-

Steric Hindrance: The ortho-cyano group creates a "wall" that blocks the approach of the boronate species during transmetallation. Standard catalysts like

often result in low yields due to incomplete conversion. -

Coordination Interference: Nitriles are competent

-donors and can displace weak ligands (like phosphines) on the Palladium center, forming unreactive "Pd-nitrile" complexes (catalyst poisoning). -

Chemospecificity: The free hydroxyl group (

) is generally compatible with Suzuki conditions but precludes the use of strong alkoxide bases (e.g.,

Strategic Solution

To overcome these barriers, we utilize biaryl monophosphine ligands (e.g., XPhos, SPhos) or chelating ferrocenyl ligands (dppf). These bulky, electron-rich ligands serve two purposes:

-

They bind tightly to Pd, preventing displacement by the nitrile.

-

They expand the "cone angle," facilitating oxidative addition while creating a pocket that forces reductive elimination, even in crowded systems.

Experimental Protocols

Method A: The Robust System (Recommended First-Line)

Best for coupling with simple aryl/heteroaryl boronic acids.

| Parameter | Condition | Rationale |

| Catalyst | Large bite angle ligand; resistant to oxidation; excellent for polar substrates. | |

| Base | Mild enough to prevent nitrile hydrolysis; strong enough to activate boronic acid. | |

| Solvent | 1,4-Dioxane : Water (4:1 v/v) | Water is critical to dissolve the inorganic base and facilitate the boronate formation. |

| Temp | 80°C - 90°C | Sufficient thermal energy to drive the cycle without degrading the alcohol. |

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.5 equiv). -

Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be approx. 0.1 M - 0.2 M.

-

Degas: Sparge the mixture with Argon or Nitrogen for 10 minutes (Critical to prevent homocoupling).

-

Catalyst Addition: Add

(0.05 equiv) quickly under positive inert gas pressure. -

Reaction: Seal the vial and heat to 90°C for 4-12 hours. Monitor by HPLC/LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. The free alcohol makes the product polar; ensure the aqueous layer is back-extracted.

Method B: The High-Performance System (Sterically Demanding)

Required when coupling with bulky boronic acids or if Method A stalls.

| Parameter | Condition | Rationale |

| Catalyst | XPhos Pd G3 (2-3 mol%) | Pre-formed precatalyst ensures rapid activation. XPhos is exceptionally good for ortho-substituted couplings. |

| Base | Higher basicity than carbonate, often necessary for bulky transmetallation. | |

| Solvent | THF : Water (10:1 v/v) | THF solubilizes the lipophilic XPhos ligand better than dioxane. |

| Temp | 60°C - 75°C | The high activity of XPhos allows for lower temperatures, preserving the nitrile. |

Step-by-Step Procedure:

-

Charge: Combine substrate (1.0 equiv), boronic acid (1.5 equiv), and

(3.0 equiv) in a vial. -

Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Note: G3 precatalysts are air-stable solids.

-

Cycle: Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent: Add degassed THF/Water (10:1) via syringe.

-

Reaction: Heat at 65°C. Conversion is typically rapid (< 2 hours).

-

Purification Note: XPhos byproducts can be difficult to remove. A filtration through a silica plug eluting with 50% EtOAc/Hexanes is recommended before full column chromatography.

Mechanistic Workflow & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the choice of ligand determines success or failure.

Figure 1: Catalytic cycle emphasizing the Transmetallation step, which is the bottleneck for ortho-substituted nitriles. Bulky ligands (L) facilitate the transition from Oxidative Addition to Transmetallation.

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst deactivation by Nitrile. | Switch to XPhos Pd G3 or SPhos Pd G3 . These ligands bind Pd tighter than the nitrile can. |

| Protodeboronation | Boronic acid instability. | Increase Boronic acid to 2.0 equiv. Switch base to |

| Hydrolysis (Amide formation) | Base/Temp too aggressive. | Lower temperature to 60°C. Ensure pH < 10. Switch from |

| Homocoupling (Ar-Ar) | Oxygen presence.[1] | Rigorous degassing is required. Sparge solvents for >15 mins. |

Self-Validating the Protocol

To ensure the protocol is working before committing valuable starting material:

-

The "Color Test": Upon adding the catalyst to the hot reaction mixture, the solution should turn dark red/brown (active Pd). If it turns black and precipitates (Pd black) immediately, the ligand is insufficient.

-

TLC Monitoring: The nitrile group is polar. The product (biaryl) will usually be less polar than the starting bromide but more polar than the boronic acid. Use a stain (KMnO4 or PMA) to visualize the alcohol functionality.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450. (Context for the 2-bromo-3-(2-hydroxyethyl)benzonitrile intermediate). [Link]

-

Organic Chemistry Portal. "Suzuki Coupling - Recent Literature & Protocols." [Link]

Sources

Conversion of 2-Bromo-3-(2-hydroxyethyl)benzonitrile to 4-formyl-2,3-dihydrobenzofuran

Application Notes & Protocols: A Guided Synthesis of 4-formyl-2,3-dihydrobenzofuran

Prepared by: Gemini, Senior Application Scientist

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and pharmaceutically active compounds.[1][2] Its unique structural features make it a cornerstone for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities.[3][4] This document provides a detailed, two-part protocol for the synthesis of 4-formyl-2,3-dihydrobenzofuran, a valuable building block, starting from 2-Bromo-3-(2-hydroxyethyl)benzonitrile.

This guide is designed for researchers and professionals in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction mechanisms, optimization strategies, and troubleshooting. The protocols are designed to be self-validating, with clear characterization checkpoints for intermediates and the final product.

Overall Synthetic Strategy

The conversion is strategically executed in two distinct synthetic operations:

-

Intramolecular O-Arylation: A palladium-catalyzed cyclization of 2-Bromo-3-(2-hydroxyethyl)benzonitrile to form the dihydrobenzofuran ring, yielding the key intermediate, 4-cyano-2,3-dihydrobenzofuran.

-

Chemoselective Nitrile Reduction: The transformation of the cyano group of the intermediate into a formyl group using a hydride reducing agent to yield the final product, 4-formyl-2,3-dihydrobenzofuran.

Caption: High-level workflow for the two-step synthesis.

Part I: Palladium-Catalyzed Intramolecular Cyclization

The formation of the 2,3-dihydrobenzofuran ring from the 2-halophenethyl alcohol precursor is efficiently achieved via an intramolecular Mizoroki-Heck type reaction.[5][6] This C-O bond formation is catalyzed by a palladium(0) species, which orchestrates the coupling of the hydroxyl nucleophile with the aryl bromide.

Mechanistic Insights: The Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, which is fundamental to many cross-coupling reactions.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]

-

Deprotonation/Ligand Exchange: A base deprotonates the pendant hydroxyl group, forming an alkoxide. This alkoxide then displaces a ligand on the palladium center to form a palladium-alkoxide complex.

-

Reductive Elimination: The final step involves the formation of the C-O bond, which creates the dihydrofuran ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Simplified Pd(0)/Pd(II) cycle for intramolecular O-arylation.

Protocol 1: Synthesis of 4-cyano-2,3-dihydrobenzofuran

This protocol details the cyclization reaction. The choice of a moderately strong, non-nucleophilic base like potassium carbonate is crucial to facilitate the deprotonation of the alcohol without competing in side reactions.

Table 1: Reagents and Materials for Cyclization

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromo-3-(2-hydroxyethyl)benzonitrile | 226.06 | 2.26 g | 10.0 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.5 (5 mol%) |

| Triphenylphosphine (PPh₃) | 262.29 | 262 mg | 1.0 (10 mol%) |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20.0 |

| Toluene, anhydrous | - | 100 mL | - |

| Schlenk flask (250 mL) with condenser | - | 1 | - |

| Magnetic stirrer and heating mantle | - | 1 | - |

| Inert atmosphere setup (Nitrogen or Argon) | - | 1 | - |

Step-by-Step Procedure:

-

Vessel Preparation: To a 250 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (2.26 g), Palladium(II) Acetate (112 mg), Triphenylphosphine (262 mg), and anhydrous Potassium Carbonate (2.76 g).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as Pd(0) species are sensitive to oxygen.

-

Solvent Addition: Add 100 mL of anhydrous toluene via cannula or syringe.

-

Reaction: Attach a reflux condenser (under inert gas), and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with ethyl acetate (3 x 20 mL).

-

Combine the organic filtrates and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford 4-cyano-2,3-dihydrobenzofuran as a solid.

Expected Outcome: Yields typically range from 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part II: Chemoselective Reduction of Nitrile to Aldehyde

The conversion of the nitrile functional group to an aldehyde requires a mild reducing agent to avoid over-reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures.

Mechanistic Insights: DIBAL-H Reduction

DIBAL-H is an electrophilic reducing agent. It coordinates to the nitrogen of the nitrile, and a hydride is transferred to the carbon. This forms an intermediate N-aluminyl imine complex. Crucially, this complex is stable at low temperatures. Upon aqueous work-up, the imine is hydrolyzed to the desired aldehyde. Maintaining a low temperature (-78 °C) is paramount to prevent a second hydride addition, which would lead to the alcohol.

Protocol 2: Synthesis of 4-formyl-2,3-dihydrobenzofuran

Safety Precaution: DIBAL-H is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere. Handle the reagent with appropriate syringes and cannulation techniques.

Table 2: Reagents and Materials for Reduction

| Reagent/Material | Concentration/Purity | Quantity | Moles (mmol) |

| 4-cyano-2,3-dihydrobenzofuran | >98% | 1.45 g | 10.0 |

| DIBAL-H (1.0 M in hexanes) | 1.0 M | 12.0 mL | 12.0 (1.2 eq) |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Methanol | - | 10 mL | - |

| Rochelle's salt (Potassium sodium tartrate) | Saturated solution | 50 mL | - |

| Round-bottom flask (250 mL) | - | 1 | - |

| Low-temperature bath (Acetone/Dry Ice) | - | 1 | - |

Step-by-Step Procedure:

-

Setup: Add 4-cyano-2,3-dihydrobenzofuran (1.45 g) to an oven-dried 250 mL round-bottom flask with a stir bar. Seal the flask and establish an inert atmosphere.

-

Dissolution: Add 100 mL of anhydrous dichloromethane via syringe.

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

-

DIBAL-H Addition: Add the DIBAL-H solution (12.0 mL, 1.0 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2 hours.

-

Monitoring: Monitor the reaction by TLC. Upon consumption of the starting material, the reaction is complete.

-

Quenching (Caution: Exothermic):

-

While maintaining the temperature at -78 °C, slowly add methanol (10 mL) dropwise to quench the excess DIBAL-H. Vigorous gas evolution will be observed.

-

Once the gas evolution subsides, remove the cooling bath and allow the mixture to warm to room temperature.

-

Add 50 mL of a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form. This step breaks up the aluminum salt emulsion, simplifying the work-up.

-

-

Work-up:

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, e.g., 9:1) to yield 4-formyl-2,3-dihydrobenzofuran as a pale yellow solid or oil.

Expected Outcome: Yields for this step are typically in the range of 80-90%. The final product should be fully characterized by ¹H NMR, ¹³C NMR, IR (for the aldehyde C=O stretch), and mass spectrometry.

Summary of Results

| Step | Product Name | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by NMR) |

| 1 | 4-cyano-2,3-dihydrobenzofuran | 2.26 | ~1.23 | ~85 | >95% |

| 2 | 4-formyl-2,3-dihydrobenzofuran | 1.45 | ~1.33 | ~90 | >98% |

Note: Final mass and yields are theoretical based on typical outcomes and should be adjusted based on experimental results.

References

- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.

- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str

- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.

- Synthesis of 2,3‐dihydrobenzofuran derivatives.

- Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI.

- High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. Journal of the American Chemical Society.

- Direct Arylation in the Presence of Palladium Pincer Complexes. PMC.

- Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. Chemistry – An Asian Journal.

- Focusing on the Catalysts of the Pd- and Ni-C

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.

- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.

- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. PMC.

- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi

- Heck reaction. Wikipedia.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.

- Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Journal of Industrial Microbiology & Biotechnology.

- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. PMC.

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

Reduction of nitrile group in 2-Bromo-3-(2-hydroxyethyl)benzonitrile

Application Note & Protocol Guide

Topic: Chemoselective Reduction of the Nitrile Group in 2-Bromo-3-(2-hydroxyethyl)benzonitrile

Abstract

The synthesis of 2-(aminomethyl)-6-bromophenylethanol, a valuable bifunctional building block for pharmaceutical and materials science applications, requires the chemoselective reduction of the nitrile moiety in 2-Bromo-3-(2-hydroxyethyl)benzonitrile. This task presents a significant synthetic challenge due to the presence of two other sensitive functional groups: an aryl bromide susceptible to hydrodehalogenation and a primary alcohol that can react with potent hydride reagents. This document provides a comprehensive guide for researchers, detailing robust protocols for achieving this transformation with high fidelity. We analyze the causality behind methodological choices, compare competing reaction pathways, and provide detailed, step-by-step protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The target molecule, 2-Bromo-3-(2-hydroxyethyl)benzonitrile, contains a unique constellation of functional groups that necessitates a carefully orchestrated reduction strategy. The primary objective is the conversion of the cyano group (-C≡N) into a primary aminomethyl group (-CH₂NH₂).

A naive application of standard nitrile reduction techniques is fraught with peril:

-

Catalytic Hydrogenation (e.g., Pd/C, PtO₂): While effective for nitrile reduction, these powerful hydrogenation catalysts are notorious for causing hydrodehalogenation, which would cleave the C-Br bond, leading to the undesired debrominated byproduct.[1][2]

-

Strong Hydride Reagents (e.g., Lithium Aluminum Hydride, LiAlH₄): LiAlH₄ is a potent reagent for nitrile reduction.[3][4][5][6][7] However, it will readily deprotonate the acidic hydroxyl group, consuming at least one equivalent of the reagent before reduction commences. While generally compatible with aryl bromides, the handling of excess LiAlH₄ and the associated vigorous quenching procedure can complicate scale-up and purification.[4]

Therefore, the core challenge is chemoselectivity : identifying reaction conditions that exclusively target the nitrile while preserving both the aryl bromide and the hydroxyl functionality. This guide focuses on two primary, highly effective strategies that overcome these obstacles.

Caption: Overall reduction of 2-Bromo-3-(2-hydroxyethyl)benzonitrile.

Strategic Approaches to Chemoselective Reduction

To navigate the reactivity landscape of the substrate, we must select a reagent system that is powerful enough to reduce the nitrile but mild enough to tolerate the other functional groups.

Strategy A: Catalyzed Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) alone is generally incapable of reducing nitriles.[8] However, its reactivity can be dramatically enhanced by the addition of a transition metal salt, most notably Cobalt(II) Chloride (CoCl₂).[9]

Mechanistic Insight: The reaction between CoCl₂ and NaBH₄ in situ generates cobalt boride (Co₂B), a black granular precipitate that acts as the heterogeneous catalyst.[10] It is believed that the nitrile coordinates to the surface of the cobalt boride, which catalyzes a heterogeneous reduction by sodium borohydride.[9][10] This system operates under very mild conditions (typically room temperature in an alcoholic solvent) and is exceptionally chemoselective, showing high tolerance for halides and hydroxyl groups.[9][11] This makes it the premier choice for this transformation.

Strategy B: Borane Complex Reduction

Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or the more stable Borane-Dimethyl Sulfide (BH₃·SMe₂), are effective reagents for reducing nitriles to primary amines.[2]

Mechanistic Insight: The reaction proceeds via the electrophilic boron atom coordinating to the nitrile nitrogen, followed by successive hydride transfers to the carbon atom. The substrate's hydroxyl group will react with the borane to form a borate ester, consuming an equivalent of the reagent. This intermediate is stable during the reaction and is readily hydrolyzed back to the free alcohol during the acidic workup. Borane reagents are compatible with aryl halides, offering a reliable, albeit more reactive, alternative to the cobalt-catalyzed system.

Caption: Decision workflow for selecting the optimal reduction method.

Comparative Analysis of Protocols

The choice of protocol depends on laboratory capabilities, safety considerations, and desired scale.

| Parameter | Protocol 1: CoCl₂ / NaBH₄ | Protocol 2: BH₃·THF | Protocol 3 (Alternative): H₂ / Raney® Ni |

| Primary Reagents | NaBH₄, CoCl₂·6H₂O | BH₃·THF complex | H₂ gas, Raney® Nickel |

| Solvent | Methanol or Ethanol | Tetrahydrofuran (THF) | Methanol / aq. NH₃ |

| Temperature | 0°C to Room Temp | 0°C to Reflux | Room Temp to 50°C |

| Pressure | Atmospheric | Atmospheric | 50-500 psi |

| Chemoselectivity | Excellent: Tolerates Ar-Br and -OH.[9] | Very Good: Tolerates Ar-Br. Reacts with -OH reversibly. | Moderate: High risk of Ar-Br cleavage.[12][13] |

| Safety & Handling | Generates H₂ gas. Standard benchtop setup. | BH₃·THF is air/moisture sensitive. Requires inert atmosphere. | Requires specialized high-pressure reactor. H₂ is explosive. Raney® Ni is pyrophoric. |

| Workup | Filtration, Extraction | Acidic Quench, Extraction | Filtration of catalyst, Extraction |

Experimental Protocols

Safety Precaution: These protocols must be performed by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Cobalt(II) Chloride Catalyzed Sodium Borohydride Reduction

This is the recommended protocol for its superior chemoselectivity, mild conditions, and operational simplicity.

Materials:

-

2-Bromo-3-(2-hydroxyethyl)benzonitrile

-

Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH), Anhydrous

-

Deionized Water

-

Ammonium Hydroxide (NH₄OH), concentrated

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Standard glassware for workup and extraction

Step-by-Step Procedure (10 mmol scale):

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (2.40 g, 10.0 mmol) and Cobalt(II) Chloride Hexahydrate (4.76 g, 20.0 mmol, 2.0 eq).

-

Dissolution: Add anhydrous Methanol (100 mL) and stir at room temperature until all solids dissolve, resulting in a deep purple solution.

-

Cooling: Cool the flask in an ice-water bath to 0°C.

-

NaBH₄ Addition: While stirring vigorously, add Sodium Borohydride (3.78 g, 100.0 mmol, 10.0 eq) slowly and portion-wise over 30-45 minutes.

-

Causality: The slow addition is critical to control the exothermic reaction and the vigorous evolution of hydrogen gas. A black precipitate of cobalt boride will form immediately.[10]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding concentrated Ammonium Hydroxide (~20 mL) until gas evolution ceases and the black precipitate dissolves to form a deep blue solution.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: To the remaining aqueous residue, add Ethyl Acetate (100 mL) and Deionized Water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with Ethyl Acetate (2 x 50 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)-6-bromophenylethanol, which can be purified by column chromatography (Silica gel, CH₂Cl₂/MeOH/NH₄OH gradient) or crystallization.

| Reagent | M.W. | Amount (10 mmol scale) | Equivalents |

| Substrate | 240.08 | 2.40 g | 1.0 |

| CoCl₂·6H₂O | 237.93 | 4.76 g | 2.0 |

| NaBH₄ | 37.83 | 3.78 g | 10.0 |

| Methanol | 32.04 | 100 mL | - |

Protocol 2: Borane-Tetrahydrofuran (BH₃·THF) Reduction

This protocol is a reliable alternative but requires handling of air- and moisture-sensitive reagents under an inert atmosphere.

Materials:

-

2-Bromo-3-(2-hydroxyethyl)benzonitrile

-

Borane-THF complex (1.0 M solution in THF)

-

Tetrahydrofuran (THF), Anhydrous

-

Hydrochloric Acid (HCl), 3 M solution

-

Sodium Hydroxide (NaOH), 5 M solution

-

Ethyl Acetate (EtOAc)

-

Brine, MgSO₄ or Na₂SO₄

Instrumentation:

-

Oven-dried, two-neck round-bottom flask with stir bar

-

Reflux condenser, dropping funnel

-

Nitrogen or Argon gas inlet

Step-by-Step Procedure (10 mmol scale):

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (2.40 g, 10.0 mmol) to the oven-dried flask. Dissolve it in anhydrous THF (40 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

BH₃·THF Addition: Add the 1.0 M BH₃·THF solution (30 mL, 30.0 mmol, 3.0 eq) dropwise via a syringe or dropping funnel over 20 minutes.

-

Causality: Two equivalents are theoretically needed (one for the nitrile, one for the alcohol). An excess is used to ensure complete reaction.

-

-

Reaction: After addition, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor by TLC or LC-MS.

-

Quenching: Cool the reaction back to 0°C. Extremely carefully and slowly , add 3 M HCl dropwise to quench the excess borane and hydrolyze the intermediates. Vigorous hydrogen evolution will occur. Continue adding acid until the solution is acidic (pH ~1-2).

-

Hydrolysis: Stir the acidic mixture at room temperature for 1 hour to ensure complete hydrolysis of the amine-borane complex and borate esters.

-

Basification: Cool to 0°C and slowly add 5 M NaOH until the solution is strongly basic (pH > 12) to deprotonate the ammonium salt and liberate the free amine.

-

Extraction & Isolation: Extract the product with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product for purification.

Conclusion and Best Practices

For the selective reduction of 2-Bromo-3-(2-hydroxyethyl)benzonitrile, the Cobalt(II) Chloride catalyzed Sodium Borohydride method is unequivocally the superior choice. It offers excellent chemoselectivity under exceptionally mild, safe, and scalable conditions. The borane-based method serves as a viable but more demanding alternative. Regardless of the chosen protocol, in-process monitoring via TLC or LC-MS is crucial for determining reaction completion and minimizing side-product formation. Final product characterization by ¹H NMR, ¹³C NMR, and MS is essential to confirm the structure and purity, paying close attention to the absence of the nitrile signal and the preservation of the aromatic signals corresponding to the bromo-substituted ring.

References

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]

-

Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(24), 6801–6803. [Link]

-

Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(18), 3047-3053. [Link]

-

Satoh, T., et al. (1969). Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Organic Nitrile, Nitro and Amide Compounds to Primary Amines. Chemical and Pharmaceutical Bulletin, 17(4), 817-821. [Link]

-

Petride, H., & Raileanu, D. (1998). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Revue Roumaine de Chimie, 43(5), 447-453. [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

Sharma, D., & Punji, B. (2020). 3d Transition Metal‐Catalyzed Hydrogenation of Nitriles and Alkynes. Asian Journal of Organic Chemistry, 9(10), 1554-1570. [Link]

-

Scribd. (n.d.). Reduction of Organic Compounds With Sodium Borohydride-Transition Metal Salt Systems. [Link]

-

Chang, S., et al. (2015). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. Angewandte Chemie International Edition, 54(23), 6832-6836. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]

-

Gunanathan, C., et al. (2016). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation. Journal of the American Chemical Society, 138(49), 15841-15844. [Link]

-